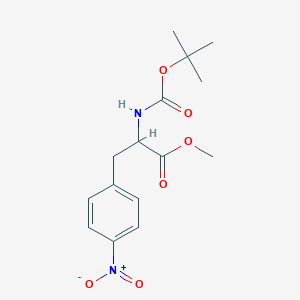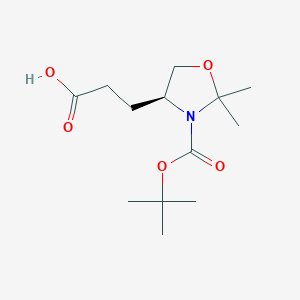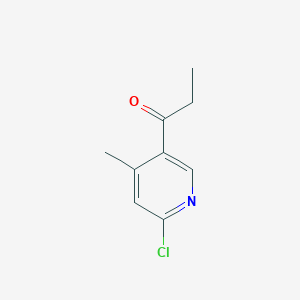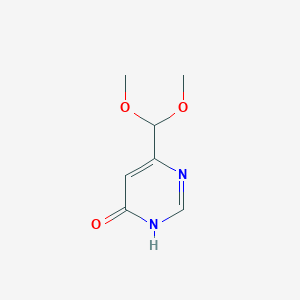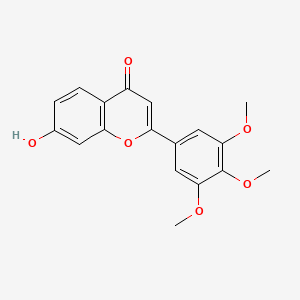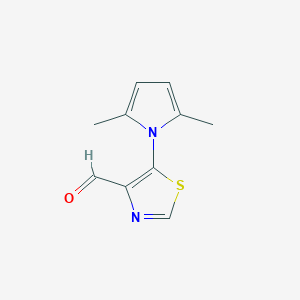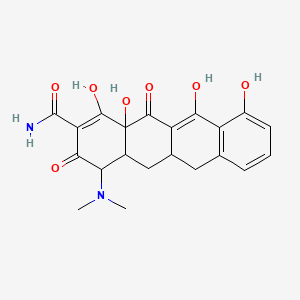
Sancycline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sancycline involves the hydrogenation of a compound known as Ledermycin. The process typically uses a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst. Commonly used acids include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid. The catalyst often used is palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-pressure hydrogenation and efficient recovery of solvents and catalysts to minimize environmental impact and reduce costs. The final product is obtained through crystallization and purification steps to achieve high purity suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Sancycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially enhancing its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure, leading to the development of new analogs with improved efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are studied for their potential to overcome bacterial resistance and improve therapeutic outcomes .
Aplicaciones Científicas De Investigación
Sancycline has been extensively studied for its applications in various fields:
Chemistry: this compound serves as a valuable intermediate in the synthesis of other tetracycline derivatives.
Biology: It is used in research to study bacterial protein synthesis and resistance mechanisms.
Medicine: this compound and its derivatives are explored for their potential to treat bacterial infections, including those resistant to other antibiotics.
Industry: This compound is used in the development of new antibiotics and as a model compound for studying the structure-activity relationships of tetracyclines .
Mecanismo De Acción
Sancycline exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A site, thereby inhibiting protein synthesis. The inhibition of protein synthesis ultimately leads to bacterial cell death or stasis. The molecular targets of this compound include various components of the bacterial ribosome, and its action disrupts multiple cellular processes essential for bacterial survival .
Comparación Con Compuestos Similares
Sancycline is compared with other tetracycline antibiotics such as tetracycline, doxycycline, and minocycline. While all these compounds share a common mechanism of action, this compound is unique due to its structural modifications, which confer distinct properties:
Tetracycline: The parent compound with broad-spectrum activity but limited by resistance.
Doxycycline: A more potent derivative with improved pharmacokinetics.
Minocycline: Known for its enhanced activity against resistant strains.
This compound: Distinguished by its dimethylamino group, which may contribute to its unique activity profile
Similar Compounds
- Tetracycline
- Doxycycline
- Minocycline
- Tigecycline
- Omadacycline
- Eravacycline
- Sarecycline
Propiedades
Fórmula molecular |
C21H22N2O7 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29) |
Clave InChI |
MTCQOMXDZUULRV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


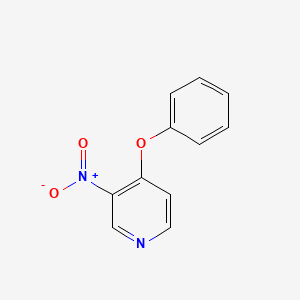
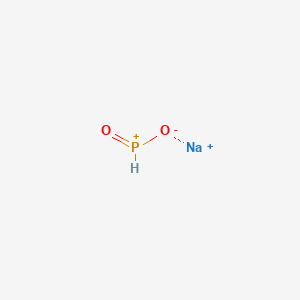
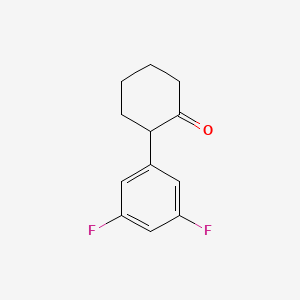
![(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)acetic acid](/img/structure/B8759720.png)
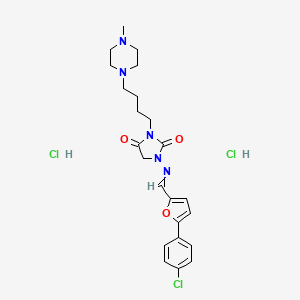
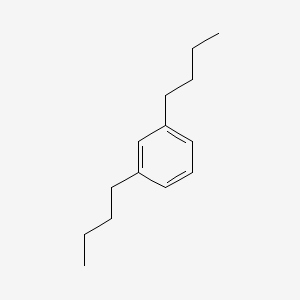
![2-(5-Bromopyridin-2-yl)benzo[d]thiazole](/img/structure/B8759730.png)
![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide](/img/structure/B8759736.png)
